molecular formula C23H15BrClNO3 B2768271 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide CAS No. 929390-65-8

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide

Cat. No.: B2768271
CAS No.: 929390-65-8
M. Wt: 468.73
InChI Key: YWWXUXDQSVVBPD-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide is a benzamide derivative characterized by a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a bromine atom at position 5, and a 4-methylbenzamide moiety at position 2. This compound shares structural motifs common in bioactive molecules, such as halogenated aromatic rings and benzamide groups, which are often associated with pharmacological activity (e.g., antimicrobial or kinase inhibition) .

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO3/c1-13-2-4-15(5-3-13)23(28)26-20-18-12-16(24)8-11-19(18)29-22(20)21(27)14-6-9-17(25)10-7-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWXUXDQSVVBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromination and chlorobenzoylation steps are usually carried out using bromine and 4-chlorobenzoyl chloride, respectively, in the presence of a suitable catalyst such as aluminum chloride. The final step involves the amidation reaction with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

The substitution pattern on the benzamide moiety significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Benzamide Position) Molecular Formula Key Properties/Applications Reference
Target Compound : N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide 4-methyl C₂₂H₁₅BrClNO₃ Unknown (structural analog data used) -
Analog 1 : N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide 4-fluoro C₂₂H₁₂BrClFNO₃ Higher electronegativity, potential enhanced metabolic stability
Analog 2 : N-(dibenzylcarbamothioyl)-4-methylbenzamide 4-methyl + carbamothioyl C₂₃H₂₃N₂OS Metal chelation (Pd/Pt complexes with antibacterial/antifungal activity)

Key Observations :

  • Electron-Withdrawing vs.
  • Functional Group Diversity : Analog 2’s carbamothioyl group enables metal coordination, a feature absent in the target compound but critical for antimicrobial activity in metal complexes .

Benzofuran vs. Heterocyclic Replacements

Replacement of the benzofuran core with other heterocycles alters binding affinity and solubility:

Compound Name Core Structure Molecular Formula Key Features Reference
Target Compound Benzofuran C₂₂H₁₅BrClNO₃ Planar aromatic system, moderate polarity -
Analog 3 : 5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide Benzoxazole C₂₀H₁₁BrCl₂N₂O₂ Increased hydrogen-bonding capacity due to N and O atoms in benzoxazole
Analog 4 : N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide Benzofuran + furan C₂₂H₁₅ClNO₄ Enhanced solubility via polar furan group

Key Observations :

  • Benzoxazole vs. Benzofuran : Analog 3’s benzoxazole core may enhance target binding through additional hydrogen bonds, though at the cost of reduced lipophilicity .
  • Polar Substituents : Analog 4’s furan-carboxamide group improves aqueous solubility compared to the target compound’s 4-methylbenzamide, suggesting tunability for pharmacokinetic optimization .

Halogenation Patterns

Halogen placement impacts electronic properties and steric interactions:

Compound Name Halogen Substitution Molecular Weight (g/mol) Potential Impact Reference
Target Compound 5-Br, 4-Cl 487.72 Enhanced electrophilicity, stability -
Analog 5 : 1-(3-bromo-4-methoxybenzoyl)-1H-benzimidazole 3-Br, 4-OCH₃ 375.21 Reduced steric hindrance from methoxy vs. chloro

Key Observations :

  • Chlorine vs.

Biological Activity

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with bromine and chlorine substituents, along with a methylbenzamide group. Its molecular formula is C21H16BrClNO2, with a molecular weight of approximately 423.71 g/mol. The structural complexity allows for diverse interactions with biological targets.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cell survival and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against A-549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values indicate effective inhibition of cell viability, suggesting its potential as an anticancer agent .
Cell LineIC50 (nM)Reference
A-54945
HeLa50

Mechanistic Insights

Molecular docking studies have identified interactions with key proteins involved in cancer progression:

  • Extracellular Signal-Regulated Kinase 2 (ERK2) : The compound binds effectively to ERK2, inhibiting its activity and thereby disrupting downstream signaling pathways associated with cell proliferation.
  • Fibroblast Growth Factor Receptor 2 (FGFR2) : Interaction with FGFR2 further supports its role in modulating growth factor signaling, which is crucial in tumor biology.

Case Studies

  • In Vitro Efficacy : A study conducted on various substituted analogues, including this compound, revealed that the brominated derivatives exhibited superior anticancer activity compared to their unsubstituted counterparts .
  • Morphological Changes : Treated cancer cells displayed significant morphological alterations indicative of apoptosis, reinforcing the compound's potential as a therapeutic agent.

Toxicological Considerations

While the compound shows promising biological activity, further studies are necessary to assess its toxicity profile. Evaluations should include:

  • Cytotoxicity Assays : To determine safe dosage levels.
  • Long-term Exposure Studies : To evaluate potential adverse effects on normal cells.

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